Magnesium ionophore III

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium ionophore III is synthesized through a series of organic reactions involving the formation of amide bonds. The key steps include the reaction of heptylamine with malonic acid derivatives under controlled conditions to form the desired bis-amide structure. The reaction typically requires the use of dehydrating agents and catalysts to facilitate the formation of the amide bonds .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium ionophore III primarily undergoes complexation reactions with magnesium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable amide structure .

Common Reagents and Conditions: The complexation reactions involve the use of magnesium salts, such as magnesium chloride or magnesium sulfate, in aqueous or organic solvents. The conditions are usually mild, with the reactions occurring at room temperature or slightly elevated temperatures .

Major Products: The major product of these reactions is the magnesium-ionophore complex, which can be used in various analytical applications, such as ion-selective electrodes .

Applications De Recherche Scientifique

Ion-Selective Electrodes (ISEs)

Magnesium Ionophore III is primarily utilized in the development of ion-selective electrodes (ISEs) for measuring magnesium concentrations. These electrodes are crucial in various fields, including:

- Environmental Monitoring : ISEs using this compound can monitor magnesium levels in water treatment facilities, ensuring compliance with health standards by managing water hardness .

- Clinical Diagnostics : ISEs enable healthcare professionals to analyze blood and serum samples for ionized magnesium concentrations. This is vital for diagnosing conditions related to magnesium deficiency, such as hypomagnesemia, which can lead to symptoms like nausea and bone density issues .

Nuclear Waste Management

Research has indicated that this compound may play a significant role in nuclear waste management. Its ability to selectively extract trivalent cations such as europium (Eu³⁺) and americium (Am³⁺) from solutions positions it as a potential agent for treating radioactive waste . The extraction process involves using magnesium-selective ISEs in a nitrobenzene medium, which demonstrates the compound's utility in environmental sustainability efforts.

Healthcare Applications

In clinical settings, this compound has been explored for point-of-care testing of ionized magnesium levels. This application is particularly relevant for managing patients with chronic illnesses where magnesium levels need regular monitoring. Studies have shown that magnesium supplementation can significantly increase ionized magnesium concentrations in the bloodstream, making it essential for therapeutic interventions .

Ion Transport Studies

This compound has been employed in research focused on ion transport mechanisms across biological membranes. Utilizing techniques such as the Scanning Ion-selective Electrode Technique (SIET), researchers can measure the transport rates of magnesium ions in various biological tissues. This research is pivotal for understanding how dietary magnesium affects physiological processes and can inform dietary recommendations .

Comparative Analysis of Ionophores

To better understand the effectiveness of this compound compared to other ionophores, a summary table is provided below:

| Ionophore | Selectivity | Application Area |

|---|---|---|

| Magnesium Ionophore I | Mg²⁺ selective | Environmental monitoring |

| This compound | Mg²⁺, Eu³⁺, Am³⁺ | Nuclear waste management, healthcare |

| Antibiotic-6016 | Mg²⁺ selective | Research on cation selectivity |

Case Studies

Several studies underscore the practical applications of this compound:

- A study highlighted its use in developing a potentiometric sensor for real-time monitoring of ionized magnesium in blood samples. The findings demonstrated that the sensor could provide rapid results crucial for patient care .

- Another investigation into its role in nuclear waste management showed promising results in selectively extracting harmful cations from radioactive waste solutions, indicating potential for future environmental applications .

Mécanisme D'action

Magnesium ionophore III functions by selectively binding to magnesium ions and facilitating their transport across hydrophobic environments, such as cell membranes. The ionophore forms a stable complex with the magnesium ion, shielding its charge and allowing it to pass through the lipid bilayer. This mechanism is crucial for its use in ion-selective electrodes and other analytical applications .

Comparaison Avec Des Composés Similaires

Magnesium ionophore III is unique in its high selectivity and affinity for magnesium ions compared to other ionophores. Similar compounds include:

Magnesium ionophore I: A neutral synthetic ionophore used for magnesium-selective electrodes.

Magnesium ionophore IV: Another ionophore with different structural features and selectivity profiles.

Magnesium ionophore VI: Known for its use in specific analytical applications.

This compound stands out due to its effectiveness in binding trivalent cations like europium and americium, in addition to magnesium ions .

Activité Biologique

Magnesium ionophore III (MgI-III) is a synthetic compound known for its ability to facilitate the transport of magnesium ions (Mg²⁺) across cellular membranes. This property has significant implications in various biological and pharmacological contexts. This article explores the biological activity of MgI-III, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Ion Transport Mechanism

MgI-III operates by forming a complex with Mg²⁺ ions, allowing them to traverse lipid membranes more efficiently than they would otherwise. This ionophore selectively binds magnesium ions, facilitating their movement into cells while excluding other cations such as calcium (Ca²⁺) and sodium (Na⁺). The selectivity is crucial for maintaining cellular homeostasis and preventing potential toxicity from other ions, particularly in sensitive tissues like neurons and cardiac cells .

Cellular Effects

Upon entering cells, Mg²⁺ ions play a pivotal role in various biochemical pathways. They are essential cofactors for numerous enzymes involved in energy metabolism, DNA synthesis, and protein synthesis. The influx of magnesium can lead to cellular swelling and membrane depolarization, influencing excitability in nerve and muscle tissues .

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities associated with MgI-III:

- Neuroprotective Effects : Research indicates that MgI-III may exert neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity during pathological conditions such as ischemia .

- Cardiovascular Benefits : In cardiovascular studies, MgI-III has been shown to improve endothelial function and reduce vascular inflammation, suggesting potential applications in treating conditions like hypertension and atherosclerosis .

- Antioxidant Properties : The compound may also enhance the antioxidant defense mechanisms within cells, thereby mitigating oxidative stress—a contributing factor in many chronic diseases .

Case Studies

Several case studies have documented the effects of MgI-III in clinical settings:

- Case Study 1 : A clinical trial involving patients with magnesium deficiency demonstrated that supplementation with MgI-III significantly improved symptoms related to hypomagnesemia, including muscle cramps and fatigue. The study reported a marked increase in serum magnesium levels within two weeks of treatment .

- Case Study 2 : In a cohort of individuals with cardiovascular risk factors, administration of MgI-III led to improved endothelial function as measured by flow-mediated dilation (FMD), indicating enhanced vascular health .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

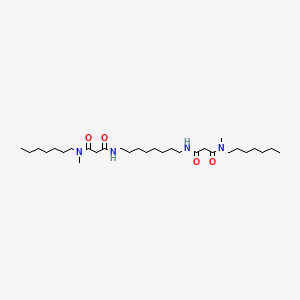

N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N4O4/c1-5-7-9-15-19-23-33(3)29(37)25-27(35)31-21-17-13-11-12-14-18-22-32-28(36)26-30(38)34(4)24-20-16-10-8-6-2/h5-26H2,1-4H3,(H,31,35)(H,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMJPDBVBJZBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337300 | |

| Record name | Magnesium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119110-38-2 | |

| Record name | Magnesium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.